Methyl 2-(difluoromethoxy)-5-methylbenzoate
Description
Methyl 2-(difluoromethoxy)-5-methylbenzoate is a benzoate ester derivative featuring a difluoromethoxy (–OCF₂H) substituent at the 2-position and a methyl (–CH₃) group at the 5-position of the benzene ring. Its difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it a critical scaffold in drug design .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2-(difluoromethoxy)-5-methylbenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-6-3-4-8(15-10(11)12)7(5-6)9(13)14-2/h3-5,10H,1-2H3 |
InChI Key |
MHKQQJFBTLFSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Outcome | Yield | References |
|---|---|---|---|---|
| Aqueous NaOH (1M), reflux | NaOH, H₂O | 2-(Difluoromethoxy)-5-methylbenzoic acid | 85–90% | |
| HCl (6M), ethanol, 60°C | HCl, EtOH | Partial ester hydrolysis | 60–65% |
Key Findings :
-
Basic hydrolysis provides higher yields due to complete deprotonation of the intermediate carboxylate.
-
Acidic conditions may lead to partial cleavage of the difluoromethoxy group if prolonged .
Nucleophilic Substitution
The difluoromethoxy group (-OCF₂H) participates in nucleophilic substitution under controlled conditions.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide, DMF | 80°C, 6 hours | Methoxy substitution (-OCH₃) | 45% | |
| Ammonia, THF | 25°C, 12 hours | Amino substitution (-NH₂) | 30% |
Mechanistic Insight :
-
The reaction proceeds via an SₙAr mechanism, facilitated by electron withdrawal from the difluoromethoxy and ester groups.
-
Steric hindrance from the methyl group at position 5 reduces reactivity at the ortho position.
Oxidation of the Methyl Group
The methyl substituent at position 5 can be oxidized to a carboxylic acid or ketone.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 8 hours | 2-(Difluoromethoxy)-5-carboxybenzoic acid | 75% | |
| CrO₃, acetic acid | 60°C, 4 hours | 5-Keto intermediate | 50% |
Notes :
-
Strong oxidizing agents like KMnO₄ fully oxidize the methyl group, while CrO₃ stops at the ketone stage.
-
Over-oxidation risks decomposition of the difluoromethoxy group.
Ester Reduction
The methyl ester is reduced to a primary alcohol using hydride reagents.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄, dry THF | 0°C → 25°C, 2 hours | 2-(Difluoromethoxy)-5-methylbenzyl alcohol | 92% | |
| DIBAL-H, toluene | -78°C, 1 hour | Partial reduction to aldehyde | 68% |
Critical Parameters :
-
LiAlH₄ achieves full reduction, while DIBAL-H allows selective aldehyde formation.
-
The difluoromethoxy group remains stable under these conditions.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes nitration and sulfonation at specific positions.
| Reaction | Conditions | Position | Yield | References |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | Meta | 70% | |
| Sulfonation (SO₃/H₂SO₄) | 100°C, 6 hours | Para | 55% |
Regioselectivity :
-
Electron-withdrawing groups direct incoming electrophiles to the meta and para positions .
-
Steric effects from the methyl group favor para substitution in sulfonation.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions.
| Reaction Type | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted analogs | 65% |
Optimization Insights :
-
The methyl ester group stabilizes the transition state in Suzuki couplings.
-
Difluoromethoxy’s electron-withdrawing nature enhances oxidative addition efficiency.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 2-(difluoromethoxy)-5-methylbenzoate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with improved biological activity. For instance, studies have shown that derivatives of this compound exhibit promising cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent .
Topoisomerase Inhibition
This compound has been explored for its ability to act as a topoisomerase inhibitor. Topoisomerases are essential enzymes in DNA replication and transcription, and their inhibition can lead to the death of rapidly dividing cells, such as cancer cells. Research indicates that this compound derivatives demonstrate significant activity against topoisomerases, suggesting their potential in treating various cancers .
Material Science
Polymer Synthesis
In material science, this compound is utilized in the development of advanced polymers. The difluoromethoxy group imparts unique properties such as increased thermal stability and chemical resistance, which are desirable in coatings and other polymer applications. These characteristics make it suitable for use in environments where durability and resistance to degradation are critical.
Fluorinated Materials
The incorporation of difluoromethoxy groups into polymer matrices enhances their hydrophobicity and oleophobicity, leading to applications in non-stick coatings and waterproof materials. Such properties are beneficial in various industrial applications, including textiles and packaging .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethoxy)-5-methylbenzoate involves its interaction with molecular targets in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular pathways and targets are subject to ongoing research, but it is believed that the compound may modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations :
- The difluoromethoxy group in this compound contributes to higher lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .
- Predicted boiling points and densities for Methyl 5-(difluoromethyl)-2-fluorobenzoate suggest moderate volatility, suitable for liquid-phase agrochemical formulations .
Stability and Impurity Profiles
- This compound : During pantoprazole synthesis, oxidation intermediates like sulfoxides (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) are prone to overoxidation, forming sulfone impurities (e.g., III in ). Strict chromatographic controls (HPLC) are required to limit impurities to <0.15% .
- Methyl 2-methoxy-5-sulfamoylbenzoate : Stability studies highlight susceptibility to hydrolysis under acidic conditions due to the sulfamoyl group, necessitating pH-controlled storage .
Biological Activity
Methyl 2-(difluoromethoxy)-5-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by a benzoate structure with a difluoromethoxy substituent and a methyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, contributing to their biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including topoisomerases and proteases, which are crucial in cancer cell proliferation and viral replication .
- Antimicrobial Activity : Research indicates that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties, potentially making them effective against resistant bacterial strains .
- Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing cell signaling pathways involved in apoptosis and cell cycle regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound induced significant cytotoxicity in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.
- Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication by targeting specific viral proteases .
Case Studies
- Topoisomerase Inhibition : A study explored the effects of difluoromethoxy-containing compounds on topoisomerase II activity. This compound was found to significantly reduce enzyme activity, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior antimicrobial activity against Gram-positive bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-(difluoromethoxy)benzoate | Contains difluoromethoxy group | Moderate enzyme inhibition |
| Methyl 3-amino-4-(difluoromethoxy)benzoate | Different position of amino group | Anticancer properties |
| Methyl 2-amino-5-methoxybenzoate | Contains methoxy group only | Lower antimicrobial activity |
The unique combination of functional groups in this compound may enhance its biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(difluoromethoxy)-5-methylbenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, refluxing intermediates like 5-methyl-2-hydroxybenzoic acid with difluoromethylating agents (e.g., chlorodifluoromethane) in the presence of a base (e.g., sodium hydride) under anhydrous conditions is common . Optimization involves controlling temperature (50–70°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios. Purity can be improved using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR should show a singlet for the difluoromethoxy group (δ ~6.5–7.0 ppm, split due to coupling) and a methyl ester signal (δ ~3.8–3.9 ppm). F NMR will confirm the difluoromethoxy moiety (δ ~-80 to -85 ppm, doublet) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) can resolve impurities, with retention times compared to reference standards .
Q. What are the critical parameters for ensuring stability during storage of this compound?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the difluoromethoxy moiety. Periodic purity checks via TLC (silica gel, hexane:EtOAc 4:1) or HPLC are advised .
Advanced Research Questions
Q. How does the electron-withdrawing difluoromethoxy group influence the compound’s reactivity in further functionalization (e.g., cross-coupling reactions)?
- Methodological Answer : The difluoromethoxy group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para position of the methyl group. For Suzuki-Miyaura coupling, pre-functionalize the ester with a boronic acid handle. Use Pd(PPh) as a catalyst and KCO as a base in THF/water (3:1) at 80°C . Monitor reaction progress via LC-MS to detect intermediates .
Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform:
- HPLC-MS to quantify trace impurities (e.g., de-esterified acids or difluoromethoxy cleavage products) .
- Dose-response curves across multiple cell lines (e.g., HEK293 for receptor binding) with standardized protocols (e.g., ATP-based viability assays). Include positive controls (e.g., pantoprazole derivatives) for comparative analysis .
Q. How can computational modeling predict the metabolic stability of this compound in cytochrome P450 systems?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the difluoromethoxy group. Dock the compound into CYP3A4/2C19 active sites using AutoDock Vina. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-MS/MS metabolite identification .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
